molecular formula C28H42N4O10 B5052878 Boc-DL-Tyr(Boc)-DL-Ala-Gly-Gly-OEt

Boc-DL-Tyr(Boc)-DL-Ala-Gly-Gly-OEt

Cat. No.: B5052878
M. Wt: 594.7 g/mol
InChI Key: QOODJIGZPUJBAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-DL-Tyr(Boc)-DL-Ala-Gly-Gly-OEt is a synthetic peptide compound. It is composed of a sequence of amino acids, specifically tyrosine, alanine, and glycine, with protective groups such as tert-butyloxycarbonyl (Boc) and ethyl ester (OEt). This compound is often used in peptide synthesis and research due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-DL-Tyr(Boc)-DL-Ala-Gly-Gly-OEt typically involves the stepwise addition of protected amino acids. The process begins with the protection of the amino acids using Boc groups to prevent unwanted side reactions. The protected amino acids are then coupled using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base such as N-methylmorpholine (NMM). The final product is obtained by deprotecting the Boc groups and esterifying the carboxyl group with ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification.

Chemical Reactions Analysis

Types of Reactions

Boc-DL-Tyr(Boc)-DL-Ala-Gly-Gly-OEt can undergo various chemical reactions, including:

    Deprotection: Removal of Boc groups using acids like trifluoroacetic acid (TFA).

    Hydrolysis: Breaking down the ester bond using bases or acids.

    Coupling: Formation of peptide bonds with other amino acids or peptides.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

    Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl).

    Coupling: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) with N-methylmorpholine (NMM).

Major Products Formed

    Deprotection: Free amino acids or peptides.

    Hydrolysis: Carboxylic acids and alcohols.

    Coupling: Extended peptide chains.

Scientific Research Applications

Applications in Peptide Synthesis

Boc-DL-Tyr(Boc)-DL-Ala-Gly-Gly-OEt is widely used in peptide synthesis due to its structural properties and protective groups that facilitate various coupling reactions.

Research indicates that this compound can be effectively employed to synthesize dipeptides from various amino acids. Its unique structure allows for flexibility in the synthesis of complex peptides with diverse biological activities .

Interaction Studies

Studies have demonstrated that this compound can interact with biological targets such as enzymes and receptors. These interactions are crucial for understanding the compound's potential therapeutic applications.

  • Opioid Receptor Studies: Analogues of this compound have been investigated for their binding affinity to opioid receptors, revealing insights into their analgesic properties .

Drug Development

The compound's ability to form stable structures makes it a candidate for drug development, particularly in creating novel analgesics with reduced side effects. Research has indicated that modifications to the structure can enhance bioactivity while minimizing adverse effects .

Case Study: Enhanced Analgesic Properties

A study explored the modification of peptide analogues derived from this compound, focusing on their μ and δ opioid receptor activities. The findings suggested that certain structural modifications led to improved analgesic effects without significant side effects, highlighting the importance of structure-activity relationships in drug design .

Case Study: Peptide Nucleic Acid Synthesis

In another application, this compound was utilized in the synthesis of peptide nucleic acids (PNA). The study compared different coupling reagents and solvents to optimize yield and purity, demonstrating the versatility of this compound in advanced biochemical applications .

Mechanism of Action

The mechanism of action of Boc-DL-Tyr(Boc)-DL-Ala-Gly-Gly-OEt involves its interaction with specific molecular targets, such as enzymes or receptors. The protective groups (Boc) ensure stability during synthesis, while the peptide sequence can mimic natural substrates or inhibitors, allowing researchers to study biochemical pathways and interactions.

Comparison with Similar Compounds

Similar Compounds

    Boc-DL-Tyr(Boc)-DL-Ala-Gly-OH: Lacks the ethyl ester group, making it less reactive in certain conditions.

    Boc-DL-Tyr(Boc)-DL-Ala-Gly-Gly-NH2: Contains an amide group instead of an ester, altering its solubility and reactivity.

    Boc-DL-Tyr(Boc)-DL-Ala-Gly-Gly-OMe: Has a methoxy group instead of an ethoxy group, affecting its chemical properties.

Uniqueness

Boc-DL-Tyr(Boc)-DL-Ala-Gly-Gly-OEt is unique due to its specific sequence and protective groups, which provide a balance of stability and reactivity. This makes it particularly useful in peptide synthesis and research applications.

Properties

IUPAC Name

ethyl 2-[[2-[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxycarbonyloxy]phenyl]propanoyl]amino]propanoylamino]acetyl]amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H42N4O10/c1-9-39-22(34)16-29-21(33)15-30-23(35)17(2)31-24(36)20(32-25(37)41-27(3,4)5)14-18-10-12-19(13-11-18)40-26(38)42-28(6,7)8/h10-13,17,20H,9,14-16H2,1-8H3,(H,29,33)(H,30,35)(H,31,36)(H,32,37)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOODJIGZPUJBAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CNC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)OC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H42N4O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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